molecular formula C13H13F3N2O3S B6058112 ethyl 3-oxo-2-({4-[(trifluoromethyl)thio]phenyl}hydrazono)butanoate

ethyl 3-oxo-2-({4-[(trifluoromethyl)thio]phenyl}hydrazono)butanoate

Cat. No. B6058112
M. Wt: 334.32 g/mol
InChI Key: YTHXCLCDQLHCLT-LOSFTIFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-2-({4-[(trifluoromethyl)thio]phenyl}hydrazono)butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EF24 and is a synthetic derivative of curcumin, a natural compound found in turmeric. EF24 has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

EF24 exerts its effects through various mechanisms of action. It has been shown to inhibit the activation of the NF-kB pathway by preventing the phosphorylation and degradation of IkBα, a protein that inhibits the activation of NF-kB. EF24 also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. Furthermore, EF24 scavenges free radicals and reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
EF24 has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. EF24 has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, EF24 has been shown to reduce oxidative stress and increase the expression of antioxidant enzymes, which can protect against various diseases such as cardiovascular disease and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

EF24 has several advantages and limitations for lab experiments. One advantage is that it is a synthetic derivative of curcumin, which is a well-studied natural compound with numerous health benefits. Additionally, EF24 has been shown to possess improved pharmacokinetic properties compared to curcumin, making it a more effective therapeutic agent. However, one limitation is that EF24 is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, EF24 has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of EF24. One direction is to investigate its potential as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemopreventive agent for various types of cancer. Additionally, further research is needed to establish the long-term safety and efficacy of EF24 and to develop new formulations that improve its solubility and bioavailability.

Synthesis Methods

EF24 can be synthesized using a multistep process involving the reaction of curcumin with various reagents. The most commonly used method involves the reaction of curcumin with hydrazine hydrate and trifluoromethanesulfonic acid, followed by esterification with ethyl bromoacetate. The resulting product is then purified using column chromatography to obtain pure EF24.

Scientific Research Applications

EF24 has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to possess anti-inflammatory properties by inhibiting the activation of the NF-kB pathway, which is responsible for the production of inflammatory cytokines. EF24 has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, EF24 has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

ethyl (Z)-3-hydroxy-2-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3S/c1-3-21-12(20)11(8(2)19)18-17-9-4-6-10(7-5-9)22-13(14,15)16/h4-7,19H,3H2,1-2H3/b11-8-,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHXCLCDQLHCLT-LOSFTIFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (Z)-3-hydroxy-2-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]but-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.